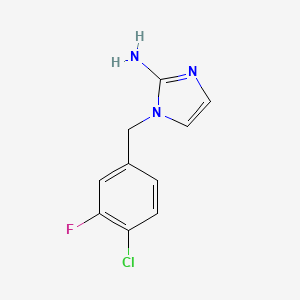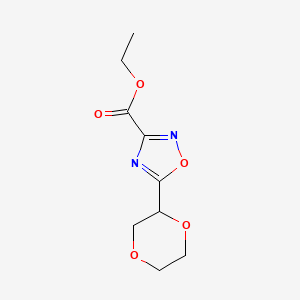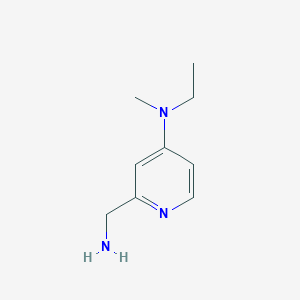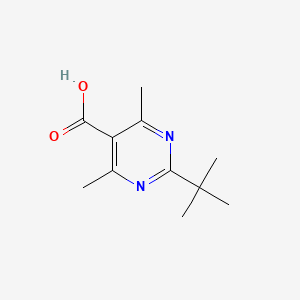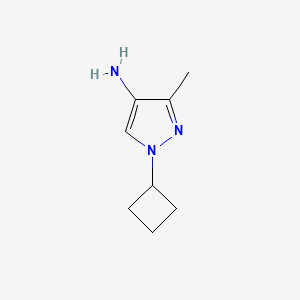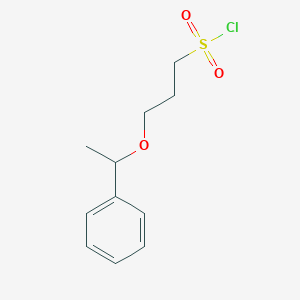
3-(1-Phenylethoxy)propane-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Phenylethoxy)propane-1-sulfonyl chloride is an organic compound with the molecular formula C11H15ClO3S and a molecular weight of 262.75 g/mol . This compound is characterized by the presence of a sulfonyl chloride group attached to a propane chain, which is further linked to a phenylethoxy group. It is used in various chemical reactions and has applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Phenylethoxy)propane-1-sulfonyl chloride typically involves multi-step reactions. One common method includes the reaction of propane-1-sulfonic acid with 1-phenylethanol in the presence of a dehydrating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to form the sulfonyl chloride derivative . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction conditions and achieving high yields. The use of automated systems for reagent addition and product separation further enhances the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1-Phenylethoxy)propane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonothioates, respectively.
Reduction Reactions: The sulfonyl chloride group can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The phenylethoxy group can undergo oxidation to form phenylacetic acid derivatives under strong oxidizing conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Lithium aluminum hydride (LiAlH4)
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Major Products Formed
Sulfonamides: Formed by the reaction with amines
Sulfonate Esters: Formed by the reaction with alcohols
Sulfonothioates: Formed by the reaction with thiols
Applications De Recherche Scientifique
3-(1-Phenylethoxy)propane-1-sulfonyl chloride has a wide range of applications in scientific research, including:
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, such as surfactants and polymers.
Mécanisme D'action
The mechanism of action of 3-(1-Phenylethoxy)propane-1-sulfonyl chloride involves its reactivity as an electrophile due to the presence of the sulfonyl chloride group. This group can react with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The phenylethoxy group can also participate in electrophilic aromatic substitution reactions, where the aromatic ring acts as a nucleophile and reacts with electrophiles to form substituted aromatic compounds .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Propanesulfonyl chloride: Similar structure but lacks the phenylethoxy group.
3-Phenoxypropane-1-sulfonyl chloride: Similar structure but with a phenoxy group instead of a phenylethoxy group.
Uniqueness
3-(1-Phenylethoxy)propane-1-sulfonyl chloride is unique due to the presence of both the phenylethoxy group and the sulfonyl chloride group, which confer distinct reactivity and selectivity in chemical reactions. This combination makes it a valuable intermediate in the synthesis of complex organic molecules and enhances its utility in various scientific and industrial applications .
Propriétés
Formule moléculaire |
C11H15ClO3S |
|---|---|
Poids moléculaire |
262.75 g/mol |
Nom IUPAC |
3-(1-phenylethoxy)propane-1-sulfonyl chloride |
InChI |
InChI=1S/C11H15ClO3S/c1-10(11-6-3-2-4-7-11)15-8-5-9-16(12,13)14/h2-4,6-7,10H,5,8-9H2,1H3 |
Clé InChI |
BTWGITYILNXPQX-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC=C1)OCCCS(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


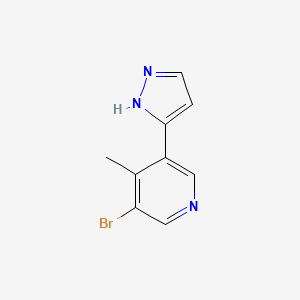
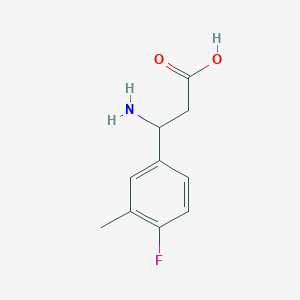
![6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B13633516.png)
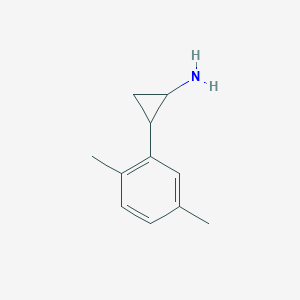
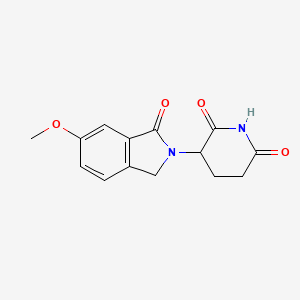
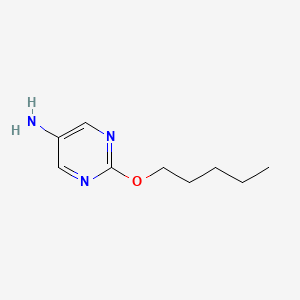
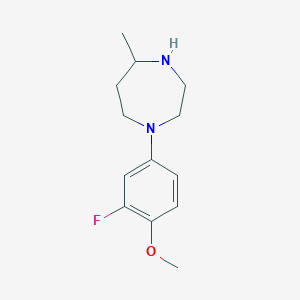
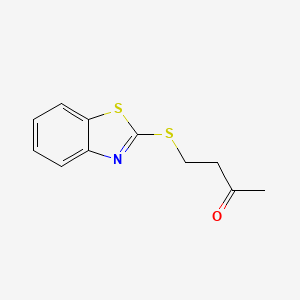
![Tert-butyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate](/img/structure/B13633551.png)
